molecular formula C11H21N B1489348 2-Azaspiro[4.7]dodecane CAS No. 182-98-9

2-Azaspiro[4.7]dodecane

Cat. No.: B1489348
CAS No.: 182-98-9
M. Wt: 167.29 g/mol
InChI Key: WCSRHJJOKNBOPQ-UHFFFAOYSA-N
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Description

2-Azaspiro[47]dodecane is a complex organic compound characterized by its unique structure, which includes a spirocyclic framework

Biochemical Analysis

Biochemical Properties

2-Azaspiro[4.7]dodecane plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, this compound has been shown to interact with cyclic GMP–AMP synthase (cGAS), an enzyme involved in the immune response. This interaction inhibits the activity of cGAS, thereby modulating the immune response . Additionally, this compound interacts with other proteins and enzymes, affecting their catalytic activity and stability.

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, this compound has been found to induce apoptosis in Hela cells in a dose-dependent manner . This compound also affects cell signaling pathways by inhibiting the activity of specific enzymes, leading to changes in gene expression and cellular metabolism.

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. It binds to specific biomolecules, inhibiting or activating their function. For instance, the binding of this compound to cGAS inhibits its activity, thereby modulating the immune response . This compound also influences gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the expression of specific genes.

Temporal Effects in Laboratory Settings

The effects of this compound change over time in laboratory settings. This compound is relatively stable, but it can degrade under certain conditions. Long-term studies have shown that this compound can have lasting effects on cellular function, including sustained inhibition of enzyme activity and prolonged changes in gene expression . These temporal effects are important for understanding the long-term impact of this compound on biological systems.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, this compound can modulate enzyme activity and gene expression without causing significant toxicity. At high doses, this compound can induce toxic effects, including cell death and organ damage . These dosage effects are crucial for determining the safe and effective use of this compound in therapeutic applications.

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with various enzymes and cofactors, influencing metabolic flux and metabolite levels. For example, this compound is metabolized by cytochrome P450 enzymes, leading to the formation of several metabolites . These metabolic pathways are important for understanding the pharmacokinetics and pharmacodynamics of this compound.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. This compound can accumulate in certain tissues, leading to localized effects. For instance, this compound has been found to accumulate in the liver and kidneys, where it exerts its biological effects . Understanding the transport and distribution of this compound is crucial for predicting its therapeutic and toxic effects.

Subcellular Localization

The subcellular localization of this compound affects its activity and function. This compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications. For example, this compound has been found to localize in the mitochondria, where it influences mitochondrial function and energy metabolism . The subcellular localization of this compound is important for understanding its mechanism of action and potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Azaspiro[4.7]dodecane typically involves multi-step organic reactions. One common approach is the cyclization of linear precursors under specific conditions, such as the use of strong acids or bases to facilitate ring closure. Another method involves the use of transition metal catalysts to promote the formation of the spirocyclic structure.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. Continuous flow chemistry and other advanced techniques can be employed to enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions: 2-Azaspiro[4.7]dodecane can undergo various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are often used to modify the compound's structure and introduce functional groups.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) are often used.

  • Substitution: Nucleophilic substitution reactions can be carried out using alkyl halides and strong bases.

Major Products Formed: The major products formed from these reactions include various derivatives of this compound, which can be further utilized in different applications.

Scientific Research Applications

2-Azaspiro[4

  • Chemistry: It serves as a building block for the synthesis of more complex molecules and polymers.

  • Biology: The compound has been studied for its biological activity, including potential antimicrobial properties.

  • Medicine: Research is ongoing to investigate its use in drug development, particularly in the design of new therapeutic agents.

  • Industry: Its unique structure makes it valuable in the development of advanced materials and catalysts.

Comparison with Similar Compounds

2-Azaspiro[4.7]dodecane is unique due to its spirocyclic structure, which distinguishes it from other compounds. Similar compounds include other spirocyclic molecules, such as spiroindoline and spirooxindole. These compounds share the characteristic spirocyclic framework but differ in their specific substituents and functional groups.

Properties

IUPAC Name

2-azaspiro[4.7]dodecane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H21N/c1-2-4-6-11(7-5-3-1)8-9-12-10-11/h12H,1-10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WCSRHJJOKNBOPQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCC2(CCC1)CCNC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H21N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

167.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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